2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
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Overview
Description
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester typically involves the reaction of 3,4-dichlorophenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
- 3,4-Dichlorophenylacetic acid
- Trifluoroacetic acid
Uniqueness
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
2-(3,4-Dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H10Cl2F3O3
- Molecular Weight : 303.11 g/mol
- CAS Number : 2228979-79-9
The biological activity of this compound can be attributed to its structural components, particularly the presence of the trifluoromethyl group and the dichlorophenyl moiety. These groups enhance lipophilicity and bioavailability, which are crucial for interaction with biological targets.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of fatty acids and other lipids.
- Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a novel antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on human cancer cell lines revealed that the compound induces apoptosis through the mitochondrial pathway. The activation of caspase-3 and caspase-9 was observed, suggesting a mechanism that could be exploited for cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the trifluoromethyl and dichlorophenyl groups significantly affect biological activity. For instance:
- Increasing the number of halogen substituents enhances lipophilicity and biological activity.
- Altering the ester group can influence solubility and permeability across cellular membranes.
Properties
Molecular Formula |
C11H9Cl2F3O3 |
---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C11H9Cl2F3O3/c1-2-19-9(17)10(18,11(14,15)16)6-3-4-7(12)8(13)5-6/h3-5,18H,2H2,1H3 |
InChI Key |
PFCGXFCUNLUZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(F)(F)F)O |
Origin of Product |
United States |
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